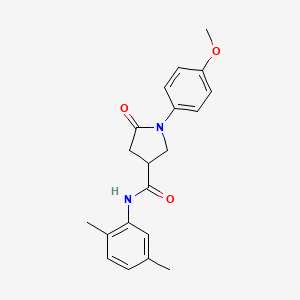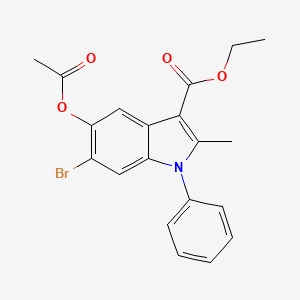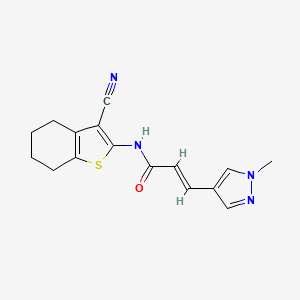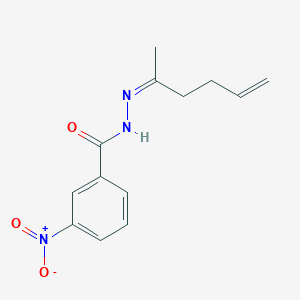
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPO is a member of the pyrrolidinecarboxamide family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a spin trap by reacting with free radicals to form stable adducts that can be detected using various spectroscopic techniques. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect against oxidative damage in a variety of cell types, including neurons, endothelial cells, and hepatocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to trap a wide range of free radicals, which makes it a versatile tool for studying oxidative stress and related processes. However, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and related compounds. Some possible areas of investigation include the development of new spin traps with improved properties, the use of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in the study of oxidative stress-related diseases, and the development of new methods for detecting and quantifying free radicals in biological systems.
In conclusion, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of free radical biology. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a spin trap by reacting with free radicals to form stable adducts that can be detected using various spectroscopic techniques. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. While there are some limitations to its use in lab experiments, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide remains a valuable tool for studying oxidative stress and related processes.
Synthesemethoden
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of free radical biology. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a well-known spin trap agent, which means that it can react with free radicals to form stable adducts that can be detected using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-4-5-14(2)18(10-13)21-20(24)15-11-19(23)22(12-15)16-6-8-17(25-3)9-7-16/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASSHFCJMGRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)

![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)

![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)
![11-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5483149.png)

![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5483170.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)